Magnesium, bromo(3,4-dimethylphenyl)-
Overview
Description
Magnesium, bromo(3,4-dimethylphenyl)- is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromo(3,4-dimethylphenyl) group, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium, bromo(3,4-dimethylphenyl)- typically involves the reaction of 3,4-dimethylbromobenzene with magnesium metal in an anhydrous ether solventThe reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of magnesium, bromo(3,4-dimethylphenyl)- follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems to ensure uniform mixing and optimal reaction conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(3,4-dimethylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in substitution reactions where the bromo group is replaced by other functional groups.
Coupling Reactions: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves the use of carbonyl compounds and anhydrous ether as the solvent.
Substitution Reactions: Requires appropriate nucleophiles and solvents.
Coupling Reactions: Utilizes palladium catalysts and bases such as potassium carbonate.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatic Compounds: Result from substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
Scientific Research Applications
Magnesium, bromo(3,4-dimethylphenyl)- is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is employed in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Material Science: Involved in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of magnesium, bromo(3,4-dimethylphenyl)- involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms in carbonyl compounds. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of a carbon-carbon bond. This reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the methyl groups.
3,5-Dimethylphenylmagnesium Bromide: Similar structure but with different methyl group positions.
4-Methoxy-3,5-dimethylphenylmagnesium Bromide: Contains a methoxy group in addition to the methyl groups.
Uniqueness
Magnesium, bromo(3,4-dimethylphenyl)- is unique due to the presence of two methyl groups on the phenyl ring, which increases its nucleophilicity compared to simpler phenylmagnesium bromide. This enhanced nucleophilicity can lead to higher reaction rates and yields in certain organic synthesis reactions.
Properties
IUPAC Name |
magnesium;1,2-dimethylbenzene-5-ide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUHVZDUDMOXJP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)C.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471725 | |
Record name | Magnesium, bromo(3,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89980-68-7 | |
Record name | Magnesium, bromo(3,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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